5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is a heterocyclic compound with a molecular formula of C8H12N2OS This compound features a pyridinone ring substituted with an amino group and a methylsulfanyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino group and the methylsulfanyl group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of various substituted derivatives .
Scientific Research Applications
5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine: This compound shares the methylsulfanyl group and a similar heterocyclic structure.
5-(Methylsulfanyl)-1-[2-(vinyloxy)ethyl]-1H-pyrrol-2-amine: Another compound with a methylsulfanyl group and a different heterocyclic core.
Uniqueness
5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for various modifications, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C8H12N2OS |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
5-amino-1-(2-methylsulfanylethyl)pyridin-2-one |
InChI |
InChI=1S/C8H12N2OS/c1-12-5-4-10-6-7(9)2-3-8(10)11/h2-3,6H,4-5,9H2,1H3 |
InChI Key |
WWDMHDUVUHWIIG-UHFFFAOYSA-N |
Canonical SMILES |
CSCCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
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